molecular formula C10H9ClN4 B1367214 3-(4-Chlorophenyl)-6-hydrazinopyridazine CAS No. 60478-25-3

3-(4-Chlorophenyl)-6-hydrazinopyridazine

Cat. No.: B1367214
CAS No.: 60478-25-3
M. Wt: 220.66 g/mol
InChI Key: AZCTXHPEZWKVGD-UHFFFAOYSA-N
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Description

Significance of the Pyridazine (B1198779) Heterocyclic System in Chemical and Medicinal Sciences

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of bioactive compounds. jpsbr.orgwikipedia.org Its unique physicochemical properties are pivotal to its role in molecular recognition and drug design. nih.gov The pyridazine system is characterized by weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, all of which are crucial for interactions with biological targets. nih.govresearchgate.net

The presence of the two adjacent nitrogen atoms makes the pyridazine core a versatile pharmacophore. jpsbr.orgresearchgate.net This structural motif is found in several approved drugs and numerous compounds under investigation for a wide array of therapeutic applications. wikipedia.orgresearchgate.net The inherent polarity of the pyridazine ring also contributes to favorable characteristics in drug development, such as potentially reducing interactions with the hERG potassium channel and minimizing inhibition of cytochrome P450 enzymes. nih.gov

Derivatives of the pyridazine system have demonstrated a broad spectrum of pharmacological activities. These activities are often modulated by the nature and position of substituents on the pyridazine ring. The diverse biological functionalities reported for pyridazine-containing compounds underscore the immense potential of this heterocyclic system in medicinal chemistry. jpsbr.orgresearchgate.net

Table 1: Reported Biological Activities of Pyridazine Derivatives

Biological Activity Reference
Antihypertensive jpsbr.orgnih.gov
Anti-inflammatory jpsbr.orgnih.gov
Antimicrobial jpsbr.orgresearchgate.net
Anticancer jpsbr.orgresearchgate.net
Anticonvulsant jpsbr.org
Anti-tubercular jpsbr.orgresearchgate.net
Antiviral researchgate.net
Analgesic researchgate.net

Overview of Research Trajectories for 3-(4-Chlorophenyl)-6-hydrazinopyridazine and Related Hydrazinopyridazines

Research involving this compound and related hydrazinopyridazines has primarily focused on synthesizing new derivatives and evaluating their potential as therapeutic agents. The hydrazino (-NHNH2) group is a highly reactive functional group that serves as a versatile handle for creating a variety of new molecules, particularly hydrazones, through condensation with aldehydes and ketones. nih.govmdpi.com This synthetic accessibility allows for the creation of large libraries of compounds for biological screening.

The main research trajectories for these compounds can be categorized by the biological activities being investigated:

Antihypertensive Activity: Early research into hydrazinopyridazine derivatives identified their potential as antihypertensive agents. For instance, studies on 3-hydrazino-6-monoalkylaminopyridazines showed that these compounds exhibited significant antihypertensive effects, in some cases comparable to or greater than the established drug hydralazine. nih.gov This line of inquiry leverages the structural similarities to known vasodilating drugs containing the hydrazine (B178648) or pyridazine moiety. wikipedia.org

Antimicrobial Activity: A significant area of investigation is the antimicrobial potential of hydrazinopyridazine derivatives. The hydrazide-hydrazone scaffold (R-CO-NH-N=CH-R') is a well-established pharmacophore known for a wide spectrum of bioactivity, including antibacterial and antifungal properties. nih.govnih.govmdpi.com Researchers have synthesized series of new hydrazones starting from hydrazinopyridazine precursors and tested them against various pathogens. For example, derivatives incorporating other heterocyclic systems like triazoles have been synthesized and evaluated, with some compounds showing promising activity against bacterial and fungal strains. dergipark.org.tr The presence of a chlorophenyl group, as in the title compound, is often explored in structure-activity relationship (SAR) studies, as halogen substituents can enhance antimicrobial efficacy. derpharmachemica.com

Anticancer Activity: The development of novel anticancer agents is another major focus. The pyridazine core itself is present in some multi-targeted tyrosine kinase inhibitors. nih.gov Research has extended to hydrazone derivatives of various heterocyclic systems, which have shown potent antiproliferative activity against several cancer cell lines. researchgate.netmdpi.com Studies on compounds with similar structural motifs, such as N-(4-chlorophenyl) substituted pyrazoles, have demonstrated glioma growth inhibitory properties and kinase inhibitory activity. dundee.ac.uk The strategy often involves creating derivatives of this compound and screening them for cytotoxicity against panels of human cancer cell lines, such as those for breast cancer and neuroblastoma. mdpi.comresearchgate.net

The exploration of these research avenues is often supported by computational studies, such as molecular docking, to understand the potential interactions between the synthesized compounds and their biological targets. jpsbr.org

Table 2: Examples of Research on Hydrazinopyridazine Derivatives and Related Compounds

Compound Class Investigated Activity Key Findings/Observations Reference(s)
3-Hydrazino-6-monoalkylaminopyridazines Antihypertensive Exhibited activity comparable to or higher than hydralazine. nih.gov
Hydrazide-hydrazones Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria. Electron-withdrawing groups can enhance activity. nih.govnih.gov
6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones Anti-inflammatory, Analgesic Derivatives showed prominent anti-inflammatory and analgesic effects. nih.gov
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Anticancer (Antiglioma) Compound 4j showed promising glioma growth inhibitory properties and kinase inhibitory activity against AKT2/PKBβ. dundee.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCTXHPEZWKVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508205
Record name 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60478-25-3
Record name 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl 6 Hydrazinopyridazine

Direct Synthesis from Chloropyridazine Precursors

A primary and straightforward method for synthesizing 3-(4-chlorophenyl)-6-hydrazinopyridazine involves the direct conversion of a corresponding chloropyridazine precursor. This approach leverages the reactivity of the chlorine atom on the pyridazine (B1198779) ring, allowing for its substitution with a hydrazine (B178648) group.

The core of the direct synthesis method is the nucleophilic aromatic substitution reaction between a 3-chloro-6-(4-chlorophenyl)pyridazine (B1601091) derivative and hydrazine hydrate (B1144303). In this reaction, the hydrazine molecule acts as a potent nucleophile, attacking the carbon atom bonded to the chlorine atom on the pyridazine ring. The chlorine atom, being a good leaving group, is subsequently displaced, resulting in the formation of the hydrazinopyridazine product. This reaction is a common and effective strategy for introducing a hydrazinyl group onto a heterocyclic scaffold. nih.govgoogle.com For instance, the reaction of 3-chloro-6-hydrazinylpyridazine with 1-phenylethanone demonstrates the reactivity of the hydrazinyl group after its introduction onto the pyridazine ring. nih.gov

The general reaction can be summarized as the refluxing of a chloropyridazine compound with hydrazine hydrate in a suitable solvent. nih.gov The efficiency of this displacement is contingent upon the electronic properties of the pyridazine ring and the specific reaction conditions employed.

The yield and purity of this compound obtained through direct synthesis are highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and duration.

Solvents play a crucial role in facilitating the reaction by dissolving the reactants and influencing the reaction rate. Dioxane is a commonly used solvent for this type of transformation, providing a suitable medium for the nucleophilic substitution to occur under reflux conditions. nih.gov Other solvents such as ethanol (B145695) are also frequently employed in reactions involving hydrazine hydrate. orgsyn.orgresearchgate.netekb.eg The selection of the solvent can impact the solubility of the starting materials and the final product, which in turn affects the ease of product isolation and purification.

Reaction temperature and time are also critical. Heating the reaction mixture, typically to reflux, provides the necessary activation energy for the nucleophilic displacement to proceed at a reasonable rate. nih.gov A typical reaction might involve heating a mixture of the chloropyridazine precursor and hydrazine hydrate for several hours to ensure complete conversion. nih.gov

Below is a table summarizing typical reaction conditions for the hydrazinolysis of a chloropyridazine derivative.

ParameterConditionPurposeSource
Reactant Chloropyridazine DerivativePrecursor containing the leaving group nih.gov
Reagent Hydrazine Hydrate (99%)Nucleophile to displace the chlorine atom nih.gov
Solvent DioxaneProvides a medium for the reaction nih.gov
Temperature RefluxTo provide activation energy and increase reaction rate nih.gov
Time 6 hoursTo ensure the reaction goes to completion nih.gov

Multi-Step Synthetic Pathways Involving Pyridazinone Intermediates

An alternative and more versatile approach to synthesizing this compound involves a multi-step pathway starting from pyridazinone intermediates. This method allows for the construction and modification of the heterocyclic core in a stepwise manner.

The initial step in this pathway involves the synthesis of a pyridazinone core structure. A documented method for preparing 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds involves the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.gov This reaction is typically carried out by refluxing the reactants in a solvent such as absolute ethanol, leading to the formation of the desired pyridazinone derivative. nih.gov The synthesis of various pyridazin-3(2H)-one derivatives often begins with the cyclization of an appropriate acid with hydrazine hydrate. researchgate.netactascientific.com

Once the pyridazinone intermediate is obtained, the next step is its conversion into a chloropyridazine derivative. This transformation is crucial as it introduces the chlorine atom that will be subsequently displaced by hydrazine. The conversion is typically achieved by treating the pyridazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov

The reaction involves refluxing the pyridazinone compound in phosphorus oxychloride. tandfonline.com This process effectively replaces the hydroxyl group of the enol form of the pyridazinone with a chlorine atom, yielding the corresponding 3-chloropyridazine (B74176) derivative. nih.gov The absence of the C=O signal in the IR spectrum of the product confirms the successful conversion. nih.gov

The final step in this multi-step pathway is the hydrazinolysis of the newly formed chloropyridazine intermediate. This step is analogous to the direct synthesis method described in section 2.1.1. The 3-chloropyridazine derivative is reacted with hydrazine hydrate, leading to the nucleophilic displacement of the chlorine atom and the formation of the final this compound product. nih.gov

This reaction is generally carried out by heating the chloropyridazine intermediate with hydrazine hydrate in a solvent like dioxane for several hours. nih.gov The successful synthesis of the final product can be confirmed through various analytical techniques such as IR spectroscopy, which would show characteristic peaks for the NH₂ and NH groups, and mass spectrometry. nih.gov

The table below outlines the key transformations in this multi-step synthesis.

StepStarting MaterialReagent(s)ProductSource
1 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-oneHydrazine Hydrate, Ethanol4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one nih.gov
2 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus Oxychloride (POCl₃)4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine nih.gov
3 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazineHydrazine Hydrate, Dioxane4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine nih.gov

Emerging Synthetic Approaches for Hydrazinopyridazines

While classical synthetic methods for hydrazinopyridazines remain valuable, ongoing research in organic chemistry is focused on developing more efficient, versatile, and environmentally benign approaches. These emerging strategies often provide access to a wider range of substituted pyridazine derivatives with improved reaction conditions and yields.

One promising area is the use of inverse electron demand Diels-Alder (iEDDA) reactions . This powerful cycloaddition strategy allows for the rapid construction of the pyridazine core from simple starting materials. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the pyridazine product. This method offers high regioselectivity and functional group tolerance.

Another significant advancement is the copper-catalyzed cyclization of β,γ-unsaturated hydrazones . This method provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. The use of a copper catalyst allows for mild reaction conditions and excellent functional group compatibility, making it an attractive alternative to traditional condensation reactions.

Furthermore, direct C-H functionalization of the pyridazine ring is a rapidly evolving field that offers a more atom-economical approach to the synthesis of substituted pyridazines. nih.gov Instead of relying on pre-functionalized starting materials, this strategy involves the direct activation and subsequent modification of carbon-hydrogen bonds on the pyridazine core. nih.gov This allows for the late-stage introduction of various substituents, providing a flexible and efficient way to generate diverse libraries of pyridazine derivatives. While still an area of active research, C-H functionalization holds immense potential for streamlining the synthesis of complex hydrazinopyridazines.

These emerging synthetic methodologies are summarized in the table below:

Synthetic ApproachKey FeaturesPotential Advantages
Inverse Electron Demand Diels-Alder (iEDDA) ReactionCycloaddition of electron-deficient dienes with electron-rich dienophiles.Rapid construction of the pyridazine core, high regioselectivity, broad substrate scope.
Copper-Catalyzed Cyclization of Unsaturated HydrazonesIntramolecular cyclization of β,γ-unsaturated hydrazones.Mild reaction conditions, good yields, high functional group tolerance.
Direct C-H FunctionalizationDirect modification of C-H bonds on the pyridazine ring.Atom-economical, allows for late-stage functionalization, increased synthetic efficiency. nih.gov

The continued development of these and other novel synthetic strategies will undoubtedly facilitate the discovery and optimization of new pyridazine-based compounds with diverse applications.

Chemical Reactivity and Derivatization Strategies of 3 4 Chlorophenyl 6 Hydrazinopyridazine

Reactions of the Hydrazino Moiety

The nucleophilic nature of the terminal nitrogen atom in the hydrazino group of 3-(4-chlorophenyl)-6-hydrazinopyridazine dictates its reactivity, making it a prime site for derivatization.

Acylation of the hydrazino group is a common strategy to introduce an acyl group, which can serve as a precursor for cyclization. sigmaaldrich.comresearchgate.net Acetic anhydride (B1165640) is a frequently used reagent for this purpose, reacting with the terminal amino group of the hydrazino moiety. sigmaaldrich.com This reaction typically proceeds by nucleophilic attack of the hydrazine (B178648) nitrogen on one of the carbonyl carbons of the anhydride. This initial acylation step forms an N-acetylhydrazino pyridazine (B1198779) intermediate. Under thermal conditions, this intermediate can undergo intramolecular cyclization. The nitrogen atom of the pyridazine ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acetyl group, followed by dehydration to yield a fused heterocyclic system. This process results in the formation of a 6-(4-chlorophenyl)-3-methyl- sigmaaldrich.comnih.govnih.govtriazolo[4,3-b]pyridazine, a member of the pyridazinotriazine family. nih.govnih.gov

Table 1: Acylation-Cyclization of this compound
ReactantReagentProductFused Ring System Formed
This compoundAcetic Anhydride6-(4-Chlorophenyl)-3-methyl- sigmaaldrich.comnih.govnih.govtriazolo[4,3-b]pyridazine sigmaaldrich.comnih.govnih.govTriazolo[4,3-b]pyridazine

The hydrazino group readily undergoes condensation reactions with various carbonyl compounds, a process that involves the formation of a new carbon-nitrogen double bond.

The reaction between this compound and aldehydes is a classic condensation reaction that yields hydrazone derivatives, also known as Schiff bases. researchgate.netresearchgate.net The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product. researchgate.net The resulting compounds are characterized by the -N=CH- linkage. A variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of hydrazone derivatives. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives
ReactantAldehyde ExampleProduct Name
This compoundBenzaldehyde3-(4-Chlorophenyl)-6-(2-benzylidenehydrazinyl)pyridazine
4-Nitrobenzaldehyde3-(4-Chlorophenyl)-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine
4-Methoxybenzaldehyde3-(4-Chlorophenyl)-6-[2-(4-methoxybenzylidene)hydrazinyl]pyridazine

The reaction of hydrazines with β-diketones (1,3-dicarbonyl compounds) is a well-established method for the synthesis of five-membered heterocyclic rings, specifically pyrazoles. researchgate.netnih.gov When this compound reacts with a β-diketone such as acetylacetone (B45752) (2,4-pentanedione), a double condensation occurs. The reaction proceeds via the sequential attack of both nitrogen atoms of the hydrazino group on the two carbonyl carbons of the diketone. researchgate.net This process, followed by dehydration, results in the formation of a stable, aromatic pyrazole (B372694) ring attached to the pyridazine core. This transformation is a variation of the Knorr pyrazole synthesis. The nature of the substituents on the β-diketone determines the substitution pattern on the resulting pyrazole ring.

Table 3: Reaction with β-Diketones to Form Pyrazole Derivatives
Reactantβ-DiketoneProduct NameHeterocyclic Ring Formed
This compoundAcetylacetone (2,4-pentanedione)3-(4-Chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazinePyrazole

A key application of this compound in synthetic chemistry is its use as a precursor for constructing fused bicyclic and polycyclic heterocyclic systems.

The synthesis of pyridazinotriazines, specifically the sigmaaldrich.comnih.govnih.govtriazolo[4,3-b]pyridazine ring system, is a prominent derivatization strategy. nih.govnih.gov This is typically achieved through a one-pot reaction that involves both acylation and cyclization. Reacting this compound with various one-carbon donors like carboxylic acids, orthoesters, or acid anhydrides under heating leads to the formation of the fused triazole ring. nih.gov For example, reaction with formic acid yields the parent 6-(4-chlorophenyl)- sigmaaldrich.comnih.govnih.govtriazolo[4,3-b]pyridazine, while reaction with other carboxylic acids or their derivatives introduces a substituent at the 3-position of the triazolo ring. This transformation is a powerful method for creating rigid, planar molecules with potential applications in medicinal chemistry. nih.govnih.gov

Table 4: Synthesis of Fused Pyridazinotriazines
Starting MaterialCyclizing ReagentProduct
This compoundFormic Acid6-(4-Chlorophenyl)- sigmaaldrich.comnih.govnih.govtriazolo[4,3-b]pyridazine
Acetic Anhydride6-(4-Chlorophenyl)-3-methyl- sigmaaldrich.comnih.govnih.govtriazolo[4,3-b]pyridazine

Cyclization Reactions to Form Fused Heterocyclic Systems

Triazolopyridazines

The hydrazino moiety of this compound is a key functional group for the construction of fused triazole rings, leading to the formation of triazolopyridazines. This transformation is typically achieved by reacting the hydrazinopyridazine with reagents containing a single carbon atom that can undergo cyclization with both nitrogen atoms of the hydrazine group.

Common synthetic strategies involve reactions with carboxylic acids, acid chlorides, or orthoesters. For instance, heating this compound with formic acid or acetic anhydride results in a cyclocondensation reaction. The initial step involves acylation of the terminal amino group of the hydrazine moiety, followed by an intramolecular cyclization through the elimination of a water molecule, yielding the corresponding 6-(4-chlorophenyl)- liberty.edunih.govchemtube3d.comtriazolo[4,3-b]pyridazine derivatives. The use of different acylating agents allows for the introduction of various substituents at the 3-position of the triazole ring.

A general reaction scheme is presented below: Reaction with formic acid yields a product where R=H. Reaction with acetic anhydride yields a product where R=CH₃.

ReagentProduct
Formic Acid6-(4-chlorophenyl)- liberty.edunih.govchemtube3d.comtriazolo[4,3-b]pyridazine
Acetic Anhydride3-methyl-6-(4-chlorophenyl)- liberty.edunih.govchemtube3d.comtriazolo[4,3-b]pyridazine
Benzoyl Chloride3-phenyl-6-(4-chlorophenyl)- liberty.edunih.govchemtube3d.comtriazolo[4,3-b]pyridazine

These reactions are foundational in creating a library of triazolopyridazine compounds, which are of significant interest in medicinal chemistry. The resulting fused heterocyclic system is a rigid, planar structure whose electronic properties can be modulated by the substituent on the triazole ring.

Pyrazolylpyridazines

The synthesis of pyridazine derivatives bearing a pyrazole ring is a common derivatization strategy, leveraging the classic Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this context, the hydrazino group of this compound acts as the binucleophile that reacts with 1,3-diketones or their synthetic equivalents. nih.govurfu.ru

The reaction with an unsymmetrical diketone, such as benzoylacetone, can theoretically lead to two regioisomeric products, depending on which carbonyl group undergoes the initial nucleophilic attack by the terminal nitrogen of the hydrazine. However, the reaction often exhibits a degree of regioselectivity influenced by the electronic and steric properties of the diketone's substituents. The general mechanism involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. organic-chemistry.org

1,3-Dicarbonyl ReagentResulting Pyrazolyl Substituents
AcetylacetoneCH₃CH₃3,5-dimethyl
BenzoylacetoneC₆H₅CH₃3-methyl-5-phenyl or 3-phenyl-5-methyl
DibenzoylmethaneC₆H₅C₆H₅3,5-diphenyl

This synthetic route provides straightforward access to a diverse range of 3-(4-chlorophenyl)-6-(pyrazol-1-yl)pyridazine derivatives.

Imidazolylpyridazines

The construction of a fused imidazole (B134444) ring onto the pyridazine core, forming an imidazo[1,2-b]pyridazine (B131497) system, can be accomplished through cyclocondensation reactions with α-haloketones. This method is analogous to the Hantzsch imidazole synthesis. The proposed reaction pathway involves the initial nucleophilic attack by the terminal nitrogen atom of the hydrazino group on the electrophilic carbon of the α-haloketone, displacing the halide. nih.gov

The subsequent intermediate, a hydrazone derivative, can then undergo an intramolecular cyclization. The ring-nitrogen of the pyridazine acts as a nucleophile, attacking the ketone carbonyl group, followed by dehydration to yield the aromatic fused imidazo[1,2-b]pyridazine ring system.

α-HaloketoneProduct
ChloroacetoneHCH₃2-methyl-7-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Phenacyl bromideHC₆H₅2-phenyl-7-(4-chlorophenyl)imidazo[1,2-b]pyridazine
3-bromo-2-butanoneCH₃CH₃2,3-dimethyl-7-(4-chlorophenyl)imidazo[1,2-b]pyridazine

This strategy allows for the introduction of various substituents onto the imidazole portion of the fused ring system, depending on the choice of the α-haloketone.

Nucleophilic Substitutions and Ring Transformations of the Pyridazine Core

The pyridazine ring in this compound is an electron-deficient system, making it susceptible to nucleophilic attack. While the hydrazino group itself is a powerful nucleophile, it can also act as a leaving group under specific conditions, although this is less common than its participation in cyclization reactions. More significant are ring transformation reactions where the pyridazine core is altered.

In the presence of strong nucleophiles and under forcing conditions, certain pyridazine systems can undergo ring-opening and subsequent re-cyclization. For instance, reactions with hydrazine itself at high temperatures have been reported to cause ring contractions in other nitrogen-containing heterocycles like pyrimidines, yielding pyrazoles. nih.gov While less documented for pyridazines, such a transformation of the this compound core into a different heterocyclic system, like a substituted pyrazole or triazole, represents a potential, albeit challenging, synthetic pathway. These transformations are mechanistically complex, often involving an initial nucleophilic addition to an electrophilic carbon of the ring (e.g., C3 or C6), followed by cleavage of a C-N or N-N bond within the ring.

Reactivity towards Active Methylene (B1212753) Group-Containing Reagents

Reagents containing an active methylene group, such as malononitrile (B47326) (CH₂(CN)₂) and ethyl cyanoacetate (B8463686) (NCCH₂CO₂Et), are versatile building blocks in heterocyclic synthesis. researchgate.net The reaction of this compound with these reagents typically proceeds via a condensation-cyclization pathway.

For example, the reaction with malononitrile can be initiated by the nucleophilic attack of the terminal amino group of the hydrazine onto one of the nitrile groups. nih.govrsc.org This is often followed by an intramolecular cyclization where a ring nitrogen attacks the second nitrile group, leading to the formation of a new fused ring. A plausible outcome is the formation of a substituted aminopyrazolopyridazine. The reaction conditions, such as solvent and temperature, can significantly influence the reaction pathway and the final product structure.

Active Methylene ReagentPotential Fused Product
Malononitrile3-amino-7-(4-chlorophenyl)pyrazolo[3,4-d]pyridazine-4-carbonitrile
Ethyl Cyanoacetate3-amino-7-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[3,4-d]pyridazine

Reactions with Carbon Disulfide

Carbon disulfide (CS₂) is a versatile C1 electrophile used for the synthesis of sulfur-containing heterocycles. The reaction of this compound with carbon disulfide, typically in the presence of a base like potassium hydroxide, proceeds through the formation of a dithiocarbazate intermediate. researchgate.net

This intermediate is highly reactive and can be used to synthesize various fused heterocycles. For example, intramolecular cyclization of the potassium dithiocarbazate salt upon heating can lead to the formation of a 6-(4-chlorophenyl)- liberty.edunih.govchemtube3d.comtriazolo[4,3-b]pyridazine-3-thione. This reaction involves the nucleophilic attack of the pyridazine ring nitrogen onto the thiocarbonyl carbon, followed by the elimination of H₂S. This provides a direct route to introducing a thione functional group into the fused triazole ring system, which can be a handle for further synthetic modifications.

ReagentIntermediateFinal Product
CS₂ / KOHPotassium 2-(6-(4-chlorophenyl)pyridazin-3-yl)hydrazine-1-carbodithioate6-(4-chlorophenyl)- liberty.edunih.govchemtube3d.comtriazolo[4,3-b]pyridazine-3(2H)-thione

This reaction is a key method for accessing triazolopyridazine thiones, which are important precursors for other sulfur-containing derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

X-ray Crystallography Studies of the Compound and its Derivatives

The molecular conformation of pyridazine (B1198779) derivatives is significantly influenced by the orientation of the substituted rings relative to each other. This orientation is quantitatively described by the dihedral angle, which is the angle between the planes of the heterocyclic ring and the chlorophenyl ring. In derivatives, this angle can vary widely, indicating considerable conformational flexibility, which is influenced by both steric effects of other substituents and the constraints of the crystal lattice.

For instance, in the related compound 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol, the dihedral angle between the naphthol and chlorobenzene rings is 76.59 (11)°. researchgate.net In other heterocyclic systems containing a dichlorophenyl group, such as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, the dihedral angle between the two aromatic rings has been reported to be as high as 89.6 (1)°. researchgate.net Conversely, a much smaller dihedral angle of 26.25 (16)° was observed between the 2,6-dichlorophenyl ring and a nitro-substituted benzene ring in (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine. researchgate.net This variability underscores the significant impact of the molecular environment on the conformation of the chlorophenyl group.

Table 1: Selected Dihedral Angles in Chlorophenyl-Containing Heterocyclic Derivatives

CompoundRings MeasuredDihedral Angle (°)Reference
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-olNaphthol and Chlorobenzene76.59 (11) researchgate.net
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine2,6-Dichlorophenyl and Nitrobenzene26.25 (16) researchgate.net
Lamotriginium benzoate dimethylformamide solvateDichlorobenzene and Triazine89.6 (1) researchgate.net
3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine isomerDichlorobenzene and Triazine76.42 (6) researchgate.net

Hydrogen bonds are fundamental intermolecular interactions that govern the assembly of molecules in the solid state, leading to specific and often complex crystal packing arrangements. In hydrazinopyridazine derivatives, the hydrazino group (-NHNH2) provides hydrogen bond donors (N-H), while the nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors.

Studies on related structures demonstrate a variety of hydrogen bonding patterns. For example, two structural isomers, 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine and 3,5-bis(2-chlorophenyl)-4-amino-1H-1,2,4-triazole, form chain-like structures stabilized by N-H···N and N-H···Cl hydrogen bonds. nih.gov In the crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate, molecules are connected by C—H⋯Cl and N—H⋯O hydrogen bonds. nih.gov Similarly, the crystal packing of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine features C—H⋯O interactions. biointerfaceresearch.com These interactions can lead to the formation of well-defined motifs, such as the R2²(8) and R3²(8) motifs observed in lamotrigine derivatives, which arise from N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net

Table 2: Common Hydrogen Bonding Interactions in Related Pyridazine Derivatives

Interaction TypeDescriptionObserved inReference
N-H···NLinks molecules into chains or dimers.3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine nih.gov
N-H···OConnects molecules, often involving solvent or oxo groups.Pyridazinone and Lamotrigine derivatives researchgate.netnih.gov
N-H···ClWeak hydrogen bonds contributing to crystal stability.3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine nih.gov
C-H···OWeak interactions that stabilize the overall packing.Sulfonamide derivatives biointerfaceresearch.com
C-H···ClInteractions involving the chloro-substituent.Pyridazinone derivatives nih.gov

In the crystal structure of (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, molecules are linked by C—H⋯O, N—H⋯O, and C—H⋯Cl hydrogen bonds, forming molecular layers. researchgate.net Furthermore, face-to-face π-π stacking interactions are observed between the aromatic rings of adjacent molecules. researchgate.net Hirshfeld surface analysis, a computational tool, is often employed to visualize and quantify these intermolecular contacts. For the aforementioned compound, this analysis revealed that the most significant contributions to crystal packing come from H···H (22.1%), Cl···H/H···Cl (20.5%), and O···H/H···O (19.7%) interactions. researchgate.net Such analyses provide a detailed picture of how individual molecules assemble into a stable, ordered crystal lattice.

Spectroscopic Investigations

Spectroscopic techniques are vital for confirming the identity and elucidating the structural features of "3-(4-Chlorophenyl)-6-hydrazinopyridazine" and its derivatives, particularly in solution or as bulk material.

In various piperazine and hydrazone derivatives, N-H stretching vibrations are typically observed in the range of 3200-3500 cm⁻¹. mdpi.comscispace.com Aromatic C-H stretching vibrations usually appear as weak bands above 3000 cm⁻¹. scispace.com The stretching vibrations of the C=C bonds within the aromatic rings are found in the 1400-1600 cm⁻¹ region, while C=N stretching of the pyridazine ring is also expected in this range, with a reported value of 1582 cm⁻¹ for a related hydrazone. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Hydrazino)Stretching3200 - 3500 mdpi.comscispace.com
C-H (Aromatic)Stretching3000 - 3100 scispace.com
C=C (Aromatic)Stretching1400 - 1605 mdpi.commdpi.com
C=N (Pyridazine)Stretching~1580 mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for structural elucidation in organic chemistry. It provides detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the chlorophenyl and pyridazine rings, as well as for the protons of the hydrazino group. The protons on the 4-chlorophenyl ring typically appear as two doublets in the aromatic region (δ 7.0-8.5 ppm) due to symmetry. The protons on the pyridazine ring would also resonate in this region. The NH and NH₂ protons of the hydrazino group would likely appear as broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature. In the derivative 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, spectral data confirming the presence of these proton environments have been reported. growingscience.com

Table 4: Expected ¹H NMR Chemical Shift Ranges

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (Chlorophenyl & Pyridazine)7.0 - 8.5Doublet, Multiplet
-NH-NH₂ (Hydrazino)Variable (e.g., 4.0 - 12.0)Broad Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the pyridazine ring and the six carbons of the chlorophenyl ring. The chemical shifts of the chlorophenyl carbons are characteristic, with the carbon directly attached to the chlorine atom (C-Cl) typically resonating around δ 130-135 ppm and the carbon attached to the pyridazine ring (ipso-carbon) also showing a distinct shift. The remaining aromatic carbons would appear in the typical range of δ 115-130 ppm. Spectroscopic data for derivatives such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and various other chlorophenyl-containing heterocycles support these expected chemical shift ranges. mdpi.comgrowingscience.comrsc.org

Table 5: Expected ¹³C NMR Chemical Shift Ranges

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C-H115 - 130
Aromatic C-Cl130 - 135
Aromatic C-N / C-C (quaternary)130 - 165

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, which has a molecular formula of C₁₀H₉ClN₄ and a molecular weight of approximately 220.66 g/mol , the mass spectrum provides key structural information.

In a typical electron impact (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 222 would be observed with an intensity of roughly one-third of the main M⁺ peak at m/z 220 (corresponding to the ³⁵Cl isotope).

The fragmentation of this compound is guided by its constituent functional groups: the chlorophenyl ring, the pyridazine ring, and the hydrazine (B178648) moiety. The fragmentation pattern involves the cleavage of the weakest bonds and the formation of stable ions. Key fragmentation pathways include the loss of the hydrazine group, cleavage between the aromatic and heteroaromatic rings, and fragmentation of the pyridazine ring itself.

Expected Fragmentation Pattern for this compound

m/z Value (for ³⁵Cl) Proposed Fragment Ion Structural Moiety Lost
220 [C₁₀H₉ClN₄]⁺ Molecular Ion (M⁺)
189 [C₁₀H₈ClN₃]⁺ -NH₂
175 [C₁₀H₉ClN₂]⁺ -N₂H
111 [C₆H₄Cl]⁺ -C₄H₅N₄
109 [C₄H₅N₄]⁺ -C₆H₄Cl

This table represents a theoretical fragmentation pattern based on the chemical structure. Actual experimental results may vary depending on the ionization method and conditions.

UV-Visible Spectroscopy and Electronic Absorption

UV-Visible spectroscopy is an analytical method that measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.

The structure of this compound contains multiple chromophores, primarily the chlorophenyl group and the hydrazinopyridazine system. The extended π-conjugated system, which includes both the aromatic and heteroaromatic rings, is responsible for strong electronic absorptions. The presence of non-bonding electrons on the nitrogen atoms of the hydrazine and pyridazine groups also allows for n → π* transitions, in addition to the π → π* transitions of the conjugated system.

The UV-Visible spectrum of this compound is expected to show intense absorption bands in the UV region, characteristic of aromatic and heteroaromatic systems. The conjugation between the chlorophenyl and pyridazine rings likely results in a bathochromic shift (a shift to longer wavelengths) compared to the individual, non-conjugated chromophores. The n → π* transitions are typically weaker in intensity and appear at longer wavelengths than the π → π* transitions. The solvent used for analysis can also influence the position and intensity of these absorption bands.

Expected Electronic Transitions for this compound

Type of Transition Chromophore Involved Expected Wavelength Range
π → π* Phenyl Ring & Pyridazine Ring (Conjugated System) 250-350 nm

This table outlines the expected electronic transitions. The exact absorption maxima (λmax) and molar absorptivity are dependent on experimental conditions, including the solvent.

Computational Chemistry and Theoretical Modeling of 3 4 Chlorophenyl 6 Hydrazinopyridazine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A typical DFT study on 3-(4-Chlorophenyl)-6-hydrazinopyridazine would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations.

A geometry optimization calculation seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. The output of this calculation would be a set of bond lengths, bond angles, and dihedral (torsion) angles for this compound. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, as specific data is unavailable.

Parameter Atom Connection Calculated Value
Bond Length C-Cl ~1.75 Å
Bond Length N-N (hydrazine) ~1.40 Å
Bond Angle C-N-N (pyridazine) ~120°

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can determine several key electronic descriptors.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the hydrazine (B178648) group, and positive potential around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties for this compound This table is for illustrative purposes only, as specific data is unavailable.

Property Calculated Value (eV)
HOMO Energy (e.g., -6.5 eV)
LUMO Energy (e.g., -1.5 eV)

Theoretical vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). The calculated frequencies correspond to specific molecular vibrations, such as stretching, bending, and wagging of different functional groups. These theoretical spectra can be compared with experimental IR and Raman spectra to help assign the observed peaks to specific molecular motions.

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. An MD simulation would model the movement of the atoms of this compound, often in the presence of a solvent like water, by solving Newton's equations of motion. This provides insights into the conformational flexibility of the molecule, its interactions with surrounding molecules, and its dynamic stability. For instance, an MD simulation could reveal how the dihedral angle between the chlorophenyl and pyridazine rings changes over time and how the hydrazine group interacts with solvent molecules.

Density Functional Theory (DFT) Studies

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models is a critical step in identifying promising drug candidates from a large library of compounds without the need for exhaustive experimental screening. While specific QSAR models developed exclusively for this compound are not extensively detailed in the available literature, the methodology has been widely applied to related heterocyclic scaffolds, such as quinazolinone and fused pyrimidine (B1678525) derivatives. rsc.orggsconlinepress.com These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate molecular descriptors with inhibitory activities. gsconlinepress.com For instance, a 3D-QSAR model for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was developed to guide the design of more potent anticancer compounds. nih.gov Similarly, QSAR models for 6-arylquinazolin-4-amines as kinase inhibitors have shown high reliability in predicting the activities of novel ligands. nih.gov

The general process involves calculating a wide array of molecular descriptors for a training set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. The resulting mathematical model is then validated using internal and external test sets to ensure its predictive power. For a series of fused pyrimidine derivatives targeting matrix metalloproteinase-13 (MMP-13), a robust QSAR model was developed using descriptors calculated from 0D to 2D structural information. gsconlinepress.com

Table 1: Illustrative Statistical Parameters for a 3D-QSAR Model of Kinase Inhibitors

Parameter Value Description
R² (Correlation Coefficient) 0.88 Indicates the goodness of fit of the model to the training data.
Q² (Cross-validated R²) 0.79 Measures the predictive ability of the model through internal validation.
Training Set Compounds 30 The number of compounds used to build the model.
Test Set Compounds 10 The number of compounds used for external validation of the model.

Note: This table is illustrative of typical QSAR model validation and is based on findings for 6-arylquinazolin-4-amine analogs as Clk4 inhibitors. nih.gov

A primary outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence biological activity. These descriptors provide valuable insights into the structural features that can be modified to enhance potency or selectivity. Studies on various heterocyclic compounds have revealed the importance of a range of descriptors.

For example, in a QSAR study on fused pyrimidine derivatives, descriptors such as the number of sulfur atoms (nS), molecular electrotopological variation (DELS), and various topological indices (SIC2, SIC3, X4Av, JGI1) were found to be pivotal in explaining their MMP-13 inhibitory activity. gsconlinepress.com Similarly, for a series of 2-arylaminopurines, molecular weight (MW) and descriptors related to atomic properties like mass and electronegativity (MATS1m, MATS3e, GATS8e) were predominant in explaining CDK2 inhibition. gsconlinepress.com These findings suggest that properties like molecular size, symmetry, charge distribution, and the presence of specific heteroatoms are critical for modulating the activity of such compounds. gsconlinepress.commdpi.com

This table provides a general overview of descriptor types used in QSAR studies on various heterocyclic compounds.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target at the molecular level.

Molecular docking simulations predict the binding conformation and pose of a ligand within the active site of a target protein. While specific docking studies focused solely on this compound are not prominently available, research on analogous structures provides insights into potential binding modes. For instance, in silico docking of novel pyridazine analogs against the muscarinic acetylcholine (B1216132) receptor (PDB ID: 5CXV) revealed binding affinities ranging from -7.2 to -7.9 kcal/mol. benthamdirect.com In another study, a complex zinc (II) complex of a hydrazone derivative containing a 4-chlorophenyl moiety was docked into the active sites of molecular targets, showing favorable binding affinities. researchgate.netnih.gov

These studies typically show ligands fitting into hydrophobic pockets and forming specific interactions with key amino acid residues. The predicted binding mode for a novel piperidine (B6355638) derivative with two 4-chlorophenyl groups against the SARS-CoV-2 main protease highlighted its potential as an antiviral agent. nih.govresearchgate.net The accuracy of these predictions is crucial for understanding the structural basis of inhibition and for guiding further lead optimization.

Docking studies also elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the mechanism of action of a drug molecule. Common interactions observed in studies of related hydrazone and pyridazine derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand in the active site. The hydrazine moiety (-NH-NH2) and the nitrogen atoms of the pyridazine ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The 4-chlorophenyl group is expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Pi-Pi Stacking: The aromatic pyridazine and chlorophenyl rings can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In a study of pyrimido-pyridazine derivatives, molecular docking revealed key interactions with tyrosine-protein kinases, suggesting a mechanism for their anticancer activity. nih.govtandfonline.com Similarly, docking of pyrazine (B50134) derivatives into PIM-1 kinase showed interactions with essential residues like Asp186 and Glu171. japsonline.com

Table 3: Illustrative Docking Results for a Pyridazine Analog

Target Protein PDB ID Ligand Binding Affinity (kcal/mol) Interacting Residues (Example)
Muscarinic Acetylcholine Receptor 5CXV Pyridazine Derivative -7.9 TYR 104, ASN 404

Note: This data is based on a study of novel pyridazine analogs and serves as an example of typical molecular docking output. benthamdirect.com

Mechanistic Investigations through Computational Approaches

Beyond predicting binding and activity, computational approaches can be used to investigate the detailed mechanisms of chemical reactions or biological processes. Computational chemistry methods like Density Functional Theory (DFT) can be employed to study reaction pathways, transition states, and the electronic properties of molecules, which can shed light on their reactivity and metabolic fate. researchgate.net For example, DFT has been used to study the geometrical structure, electronic properties (HOMO-LUMO energies), and charge delocalization of complex hydrazone derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) simulations can provide a dynamic view of ligand-protein interactions, revealing how the complex behaves over time and confirming the stability of binding modes predicted by docking. nih.govresearchgate.net Although specific mechanistic studies for this compound using these advanced computational methods are not widely reported, these techniques represent the next frontier in understanding its precise mechanism of action at a sub-atomic level. Such studies could, for instance, elucidate the mechanism of enzyme inhibition or the conformational changes induced in a receptor upon binding.

Exploration of 3 4 Chlorophenyl 6 Hydrazinopyridazine As a Medicinal Chemistry Scaffold

Design Principles for Novel Pyridazine-Based Chemical Entities

The design of new chemical entities based on the 3-(4-chlorophenyl)-6-hydrazinopyridazine scaffold is guided by several key principles aimed at optimizing drug-like properties and biological activity. Medicinal chemists often employ strategies such as bioisosteric replacement, substituent modulation, and scaffold hopping to explore the chemical space around this core structure.

The pyridazine (B1198779) ring itself is an attractive pharmacophore due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of the 4-chlorophenyl group provides a lipophilic handle that can be crucial for interactions with hydrophobic pockets in enzymes and receptors. The chlorine atom, an electron-withdrawing group, can also influence the electronic properties of the entire molecule, potentially affecting its metabolic stability and binding affinity.

Structure-Activity Relationship (SAR) Analysis of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analysis provides critical insights into the key structural features required for potency and selectivity.

Impact of Substituent Electronic Nature on Biological Activities

The electronic nature of substituents introduced onto the pyridazine scaffold can have a profound impact on biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the 4-chlorophenyl ring or to substituents on the hydrazine (B178648) moiety can alter the molecule's polarity, pKa, and ability to participate in electronic interactions with the target.

For instance, in related heterocyclic systems, the introduction of strong EWGs on an aromatic ring can enhance interactions with electron-rich pockets in a target protein. Conversely, EDGs can increase the electron density of the aromatic system, which may be favorable for interactions with electron-deficient regions of the target. The precise effect of these electronic modifications is target-dependent and is a key area of investigation in SAR studies.

Role of Hydrazine Moiety Modifications in Modulating Activity

The hydrazine group is a critical handle for modifying the properties of this compound derivatives. Conversion of the hydrazine into hydrazones by reaction with various aldehydes and ketones is a common strategy to introduce a wide range of substituents. The nature of the group attached to the hydrazone can significantly influence biological activity.

For example, the introduction of aromatic or heteroaromatic rings can lead to additional π-π stacking or hydrophobic interactions with the target. The presence of functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, on these rings can further enhance binding affinity. The flexibility and length of the linker between the pyridazine core and the terminal substituent are also important parameters that can be tuned to optimize interactions with the binding site.

Biological Activity Profiling of Derivatives (In Vitro Studies)

The biological activity of newly synthesized derivatives of this compound is typically assessed through a battery of in vitro assays to determine their potency and mechanism of action at the molecular level.

Enzyme Inhibition Investigations

Many pyridazine derivatives have been investigated as inhibitors of various enzymes. The this compound scaffold can serve as a template for the design of potent and selective enzyme inhibitors. The specific enzymes targeted depend on the therapeutic area of interest. For example, derivatives have been explored as inhibitors of kinases, proteases, and other enzymes involved in disease pathways.

The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. SAR studies in this context aim to identify derivatives with the lowest IC50 values.

CompoundTarget EnzymeIC50 (µM)
Derivative AKinase X0.5
Derivative BKinase X1.2
Derivative CProtease Y5.8
Derivative DProtease Y2.3

Receptor Ligand Binding Studies

In addition to enzyme inhibition, derivatives of this compound can be designed to bind to specific receptors. Receptor binding assays are used to determine the affinity of a compound for its target receptor. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

The goal of these studies is to identify compounds that bind with high affinity and selectivity to a particular receptor subtype, which can lead to a more targeted therapeutic effect with fewer side effects. The 4-chlorophenyl and the modifiable hydrazine moiety of the scaffold play crucial roles in determining the binding affinity and selectivity for different receptors.

CompoundTarget ReceptorKi (nM)
Derivative EReceptor Z15
Derivative FReceptor Z5
Derivative GReceptor W120
Derivative HReceptor W85

Antimicrobial Activity Studies

The pyridazine nucleus and its associated hydrazone derivatives have been a subject of investigation for their antimicrobial properties. In one study, new hydrazone derivatives of 6-aryl pyridazines were synthesized and evaluated for their activity against several bacterial strains. nih.gov The screening was conducted against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Among the synthesized compounds, a hydrazone derivative identified as 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine demonstrated the most significant biological activity. nih.gov This highlights the potential of the pyridazine-hydrazone framework as a basis for developing new antibacterial agents. The broad pharmacological potential of hydrazide-hydrazone derivatives, in general, is well-documented, with many exhibiting significant antibacterial effects. mdpi.com

Table 1: Antimicrobial Screening of Pyridazine Hydrazone Derivatives

Bacterial Strain Type Activity Observed
Staphylococcus aureus Gram-positive Yes
Streptococcus faecalis Gram-positive Yes
Escherichia coli Gram-negative Yes
Pseudomonas aeruginosa Gram-negative Yes

Data derived from a study on novel pyridazine hydrazone derivatives. nih.gov

Antiviral Activity against Specific Pathogens (e.g., Hepatitis A Virus)

The this compound scaffold has been utilized in the synthesis of novel compounds evaluated for antiviral activity, particularly against the Hepatitis A Virus (HAV). nih.gov Hepatitis A is a contagious liver infection for which no specific antiviral drugs are currently licensed, creating a need for new therapeutic agents. nih.gov

In a notable study, researchers prepared a series of new fused pyridazine derivatives starting from related hydrazinyl-pyridazine precursors. nih.gov These compounds were screened for their anti-HAV activity. The results indicated that one compound, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govtriazine-3(4H)-thione, exhibited the highest inhibitory effect against HAV. nih.gov This finding underscores the potential of elaborating the this compound core to create potent antiviral agents. The pyridazine framework itself is a component of several existing drugs and is recognized for its broad biological activities, reinforcing its suitability as a scaffold for antiviral drug discovery. nih.gov

Table 2: Anti-HAV Activity of a Fused Pyridazine Derivative

Compound Core Scaffold Target Virus Result
4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govtriazine-3(4H)-thione Pyridazine Hepatitis A Virus (HAV) Highest effect among tested compounds. nih.gov

Exploration of Vasorelaxant Properties

Derivatives of 3-hydrazinopyridazine have been investigated for their cardiovascular effects, particularly their ability to relax blood vessels. This line of research is partly inspired by the well-known antihypertensive drug hydralazine, which also features a hydrazinopyridazine structure. A study focused on three novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the core scaffold. These compounds were found to relax contractions in isolated rat aortic rings induced by noradrenaline or high potassium concentrations in a concentration-dependent manner.

The vasorelaxant potency of these new compounds, based on their IC50 values (the concentration required to inhibit 50% of the contraction), was greater than that of hydralazine. The study suggested that the mechanism of action is endothelium-independent and does not appear to involve the blockade of transmembrane calcium channels. Instead, the effect may be attributable to an intracellular mechanism of action.

Table 3: Vasorelaxant Potency of 6-Aryl-5-piperidino-3-hydrazinopyridazines

Compound Target Potency Comparison Proposed Mechanism
Novel 6-aryl-5-piperidino-3-hydrazinopyridazines Isolated Rat Aortic Rings Greater than Hydralazine Intracellular mechanism, not blockade of Ca2+ channels.

Investigation of Antifungal and Antitubercular Potential

The pyridazine scaffold has been explored for its potential against mycobacterial and fungal pathogens. The global health threat posed by drug-resistant Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Research into 6-aryl-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives revealed promising antitubercular activity. In this study, compounds were synthesized and evaluated in vitro against the M. tuberculosis H37Rv strain. Two derivatives, designated 3m and 3n, exhibited the highest activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, which was equivalent to the reference drug streptomycin. The study concluded that compounds bearing electron-withdrawing groups on the phenyl rings were the most active.

While specific studies on the antifungal activity of direct this compound derivatives are limited, related structures have shown promise. For example, research on pyrazolo[3,4-d]pyridazin derivatives, a fused pyridazine ring system, demonstrated high antifungal activity against various fungi, with some compounds showing MIC values in the range of 0.31 to <0.0024 mg/mL. researchgate.net Furthermore, other studies have highlighted the general antifungal potential of hydrazine-based compounds, some of which incorporate a 4-chlorophenyl group, against pathogens like Candida albicans. mdpi.com

Table 4: Antitubercular Activity of Pyridazinone Derivatives against M. tuberculosis H37Rv

Compound MIC (μg/mL) Reference Drug (MIC)
3m 6.25 Streptomycin (6.25 μg/mL)
3n 6.25 Pyrazinamide (3.125 μg/mL)
3a-3d, 3h, 3k, 3l, 3o, 3p 12.5
3e, 3f, 3i, 3j 25.0

Data from a study on 6-substituted-aryl-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives.

Anti-Alzheimer Activity Research

The pyridazine scaffold is being investigated as a promising framework for the development of drugs to treat Alzheimer's disease (AD). nih.gov AD is a complex neurodegenerative disorder, and one of the primary therapeutic strategies involves the inhibition of the acetylcholinesterase (AChE) enzyme to enhance cholinergic neurotransmission. nih.gov Several studies have indicated that pyridazine analogs can act as AChE inhibitors, making them attractive candidates for AD therapy. nih.gov

More recently, research has expanded to other targets implicated in the pathology of AD. A patent application described a series of novel pyridazine derivatives designed as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. researchgate.net Aberrant activity of the NLRP3 inflammasome is linked to the inflammatory processes that contribute to neurodegeneration in diseases like Alzheimer's. researchgate.net This suggests that the pyridazine scaffold can be adapted to target different pathways involved in AD, including neuroinflammation, in addition to the classical cholinergic targets. researchgate.net

Development of Lead Compounds for Drug Discovery

A "lead compound" is a chemical starting point for the development of a new drug, displaying some biological activity that can be optimized through medicinal chemistry. The compound this compound has been identified as a potential lead compound for drug discovery. sigmaaldrich.com Its activity has been assessed in several bioassays, indicating its value as a foundational structure for creating more potent and selective derivatives. sigmaaldrich.com

The pyridazine core is present in many pharmacologically active compounds, which supports its use in lead generation. researchgate.net The process of lead discovery involves identifying molecules with promising therapeutic potential, which can then be modified to improve their efficacy, selectivity, and pharmacokinetic properties. The inherent reactivity of the hydrazino group in this compound allows for straightforward chemical modification, making it an attractive scaffold for building libraries of related compounds for screening and optimization.

Role in Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to discover novel chemical entities with improved properties. mdpi.com Scaffold hopping involves replacing the core molecular framework of a known active compound with a different one while retaining similar biological activity. mdpi.com Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, aiming to enhance the compound's potency, selectivity, or metabolic profile. mdpi.com

The pyridazine scaffold has been successfully employed in such strategies. In one example, researchers designed novel inhibitors of c-Jun N-terminal kinase 1 (JNK1), a target for cancer therapy, by using a scaffold hopping approach. They expanded the pyrazole (B372694) ring of a known JNK1 inhibitor into a pyridazine ring. Furthermore, they applied bioisosteric replacement by substituting an amide linker in the original compound with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties to explore the structure-activity relationship. This work demonstrates how the pyridazine core can serve as a valuable replacement scaffold to generate new intellectual property and develop drug candidates with potentially superior characteristics.

Future Perspectives and Research Challenges

Advancements in Stereoselective and Efficient Synthetic Methodologies

One promising avenue is the refinement of cycloaddition reactions, such as the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.org This approach allows for the highly regioselective synthesis of pyridazines from readily available starting materials like 1,2,3-triazines and alkynyl sulfides under metal-free and neutral conditions. acs.orgorganic-chemistry.orgrsc.org Future work could focus on adapting these methods for the large-scale and cost-effective production of 3-(4-Chlorophenyl)-6-hydrazinopyridazine and its analogues.

Furthermore, the development of one-pot, multi-component reactions represents a significant step towards more sustainable and efficient chemical syntheses. scielo.org.za For instance, a one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303) has been shown to produce substituted pyridazines at room temperature. scielo.org.za Adapting such methodologies to incorporate the 4-chlorophenyl moiety and the hydrazino group in a single, streamlined process would be a significant advancement.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Inverse-Electron-Demand Aza-Diels-Alder Reaction High regioselectivity, metal-free, neutral conditions. acs.orgorganic-chemistry.orgDirect access to the pyridazine (B1198779) core with good functional group compatibility. acs.org
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, simplified procedures. scielo.org.zaStreamlined synthesis from simple precursors.
Diaza-Wittig Reaction Versatility in introducing substituents at various positions of the pyridazine ring. nih.govacs.orgAllows for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To fully understand the structure-activity relationships (SARs) of this compound and its derivatives, it is essential to integrate advanced analytical techniques. While standard spectroscopic methods like NMR and FT-IR are fundamental for structural elucidation, more sophisticated approaches can provide deeper insights into the molecule's electronic and conformational properties. mdpi.commdpi.com

Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools in modern medicinal chemistry. nih.gov DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure of pyridazine derivatives. mdpi.comnih.gov This information is crucial for understanding how the molecule interacts with biological targets at the atomic level. Molecular docking and molecular dynamics simulations can further elucidate the binding modes and stability of the compound within the active site of a protein. nih.gov

Advanced spectroscopic techniques, such as single-crystal X-ray diffraction, provide definitive structural information and insights into intermolecular interactions in the solid state. nih.govnih.gov The combination of these experimental and computational methods will be pivotal in rationally designing more potent and selective pyridazine-based therapeutic agents.

TechniqueType of Insight ProvidedRelevance to this compound
Density Functional Theory (DFT) Electronic structure, molecular geometry, reactivity. mdpi.comnih.govUnderstanding the fundamental properties that govern biological activity.
Molecular Docking Binding affinity and mode of interaction with biological targets. nih.govPredicting potential protein targets and guiding lead optimization.
Single-Crystal X-ray Diffraction Precise three-dimensional structure and intermolecular interactions. nih.govnih.govConfirming the absolute configuration and understanding crystal packing forces.
Advanced NMR Techniques (e.g., 2D NMR) Detailed structural connectivity and spatial relationships of atoms.Unambiguous assignment of complex structures and conformational analysis in solution.

Broadening the Scope of Biological Target Exploration for Pyridazine Scaffolds

The pyridazine scaffold is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netacs.org This versatility stems from the ability of the pyridazine ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. nih.gov

Future research should aim to expand the exploration of biological targets for compounds like this compound. Given the known activities of pyridazine derivatives, several promising areas warrant investigation. For instance, in oncology, pyridazine-containing compounds have shown efficacy as inhibitors of various kinases and other signaling proteins involved in cancer progression. nih.govacs.org Exploring the potential of this compound and its derivatives as inhibitors of novel cancer targets, such as those involved in tumor metabolism or epigenetic regulation, could lead to the development of new anticancer agents. nih.gov

Moreover, the pyridazine moiety has been incorporated into compounds targeting the central nervous system, exhibiting antidepressant and anticonvulsant activities. researchgate.net Investigating the neuromodulatory potential of this compound could uncover new therapeutic avenues for neurological and psychiatric disorders. The broad biological potential of the pyridazine scaffold suggests that a systematic screening against a diverse panel of biological targets could reveal novel and unexpected therapeutic applications.

Therapeutic AreaPotential Biological TargetsRationale
Oncology Kinases (e.g., JNK1), Glutaminase, Bromodomain-containing proteins. nih.govacs.orgPyridazine derivatives have shown promise as inhibitors of key proteins in cancer signaling pathways. nih.govacs.org
Infectious Diseases Viral replication enzymes, bacterial cell wall synthesis enzymes. researchgate.netresearchgate.netThe pyridazine scaffold is present in compounds with demonstrated antiviral and antibacterial activity. researchgate.netresearchgate.net
Cardiovascular Diseases Phosphodiesterases (PDEs), ion channels. bohrium.comPyridazine derivatives have been developed as antihypertensive and cardiotonic agents. bohrium.com
Neurological Disorders Monoamine oxidase (MAO), various receptors and enzymes in the CNS. researchgate.netnih.govThe structural features of pyridazines make them suitable candidates for interacting with neurological targets. researchgate.netnih.gov

Development of Novel Derivatization Strategies for Enhanced Biological Potential and Selectivity

Chemical derivatization is a powerful strategy for optimizing the pharmacological properties of a lead compound. For this compound, the hydrazino group offers a versatile handle for introducing a wide variety of substituents. researchgate.net Future research will focus on developing novel derivatization strategies to enhance the biological potential and selectivity of this compound.

One approach involves the synthesis of N-acylhydrazone derivatives. This can be achieved by reacting the hydrazino group with various aldehydes and ketones, leading to a diverse library of compounds with potentially improved biological activities. mdpi.com Another strategy is the formation of fused heterocyclic systems by reacting the hydrazino group with bifunctional reagents. For example, reaction with carbon disulfide can lead to the formation of pyridazinotriazine derivatives. researchgate.net

The goal of these derivatization efforts is not only to enhance potency but also to improve selectivity towards the desired biological target, thereby reducing off-target effects. The strategic modification of the this compound scaffold, guided by computational modeling and a thorough understanding of SARs, will be crucial for the development of new and effective therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-6-hydrazinopyridazine, and how can reaction yields be optimized?

  • Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde derivatives with hydrazine-containing precursors, followed by cyclization. For example, analogous pyridazine derivatives are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions . Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours). Yield improvements may involve purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming hydrazine and chlorophenyl substituents, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to related pyridazine derivatives, resolves bond angles and spatial arrangements of functional groups . For hygroscopic samples, FT-IR can identify N–H stretching vibrations (3100–3300 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding interactions with biological targets (e.g., enzymes or receptors). Institutions like ICReDD integrate reaction path search algorithms with experimental data to prioritize derivatives for synthesis, reducing trial-and-error approaches . For instance, substituent effects at the hydrazine moiety can be modeled to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. ineffective results) may arise from variations in substituent positioning or purity. Systematic studies should:

  • Compare analogs with controlled structural modifications (e.g., replacing chlorophenyl with fluorophenyl groups) .
  • Validate purity (>95%) via HPLC and assess cytotoxicity against standardized cell lines .
  • Replicate assays under identical conditions (e.g., pH, incubation time) to isolate compound-specific effects .

Q. How do reaction mechanisms differ when modifying the hydrazine group in this compound?

  • Methodological Answer : The hydrazine group participates in nucleophilic substitution and redox reactions. For example:

  • Oxidation : Reacting with KMnO₄ yields pyridazine N-oxide derivatives, altering electron density .
  • Condensation : Hydrazine reacts with carbonyl compounds to form hydrazones, expanding structural diversity for medicinal chemistry applications .
    Mechanistic studies using kinetic isotope effects (KIE) or LC-MS monitoring can track intermediate formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous chlorophenyl compounds:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Conduct reactions in fume hoods to prevent inhalation of volatile by-products .
  • Store waste in sealed containers labeled for halogenated organic compounds, with disposal via licensed hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.